Valeranone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

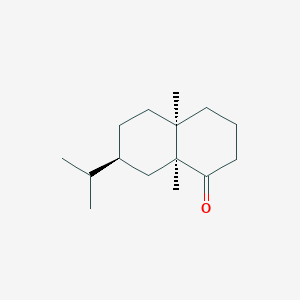

Valeranone is a sesquiterpenoid.

科学的研究の応用

Chemical Applications

Model Compound in Research

Valeranone serves as a model compound for studying sesquiterpenoid biosynthesis. Its unique structure allows researchers to develop synthetic methodologies that can lead to the creation of novel compounds with similar or enhanced properties. This has implications for both academic research and industrial applications in drug development .

Biological Applications

Therapeutic Potential

this compound has been investigated for its biological activities, particularly its sedative, anxiolytic, and anti-inflammatory properties. Studies indicate that it may promote relaxation and reduce anxiety, making it a candidate for developing new pharmaceuticals aimed at treating anxiety disorders and insomnia .

Pharmacological Studies

In animal studies, this compound demonstrated significant effects on the central nervous system (CNS), acting as a depressant and smooth muscle relaxant. It was noted to decrease spontaneous mobility in test subjects, suggesting a calming effect that could be beneficial in treating conditions characterized by muscle spasms and anxiety .

Medical Applications

Clinical Uses

this compound's potential use in medicine is multifaceted. It has been explored as a natural alternative to synthetic anxiolytics and sedatives. Clinical studies have shown that valerian root extracts containing this compound can be effective in reducing anxiety levels comparable to conventional medications like diazepam, albeit with fewer side effects .

Case Studies

- Sedative Effects: A study comparing valerian root extract with diazepam found that both had significant anxiolytic effects, with valerian being particularly noted for its lower incidence of side effects .

- Smooth Muscle Relaxation: Research on guinea pig ileum smooth muscle preparations indicated that this compound could effectively induce muscle relaxation comparable to known relaxants like papaverine .

Industrial Applications

Fragrance Industry

this compound is utilized in the fragrance industry due to its pleasant aroma. It is incorporated into perfumes, cosmetics, and aromatherapy products, contributing to the growing market for natural fragrances .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for sesquiterpenoid biosynthesis | Facilitates development of synthetic methodologies |

| Biology | Therapeutic potential for anxiety and inflammation | Exhibits sedative and anxiolytic properties |

| Medicine | Natural alternative to synthetic drugs | Comparable efficacy to diazepam with fewer side effects |

| Industry | Used in fragrances and aromatherapy | Enhances product appeal in natural markets |

化学反応の分析

Oxidation of Valeranone

Oxidation reactions of this compound typically involve the addition of oxygen atoms or the removal of hydrogen atoms. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Example: Oxidation of this compound could potentially lead to the formation of this compound alcohol or this compound carboxylic acid, depending on the reaction conditions and the oxidizing agent used4.

Reduction of this compound

Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents for this compound include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Example: Reduction of this compound with LiAlH4 can result in the formation of alcohols.

Substitution Reactions of this compound

Substitution reactions involve replacing one functional group in a molecule with another . These reactions can introduce halogens or other nucleophiles into the this compound molecule.

Example: Halogenation of this compound can be achieved using halogens like chlorine or bromine under specific conditions.

7.1. Oxidation

| Reagent | Conditions | Major Products |

|---|---|---|

| Potassium Permanganate | Neutral or alkaline solution, heat | This compound alcohol, this compound carboxylic acid |

| Chromium Trioxide | Acidic solution, low temperature | This compound alcohol, this compound carboxylic acid |

7.2. Reduction

| Reagent | Conditions | Major Products |

|---|---|---|

| Sodium Borohydride | Ethanol, 0°C | This compound alcohol |

| Lithium Aluminum Hydride | Diethyl ether, reflux | This compound alcohol |

7.3. Substitution

| Reagent | Conditions | Major Products |

|---|---|---|

| Cl2 | Inert solvent, low temp | Chlorinated this compound derivatives |

| Br2 | Inert solvent, low temp | Brominated this compound derivatives |

特性

CAS番号 |

1803-39-0 |

|---|---|

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC名 |

(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |

InChIキー |

HDVXJTYHXDVWQO-NWANDNLSSA-N |

SMILES |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

異性体SMILES |

CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |

正規SMILES |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

同義語 |

valeranone valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer yatamanson |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。